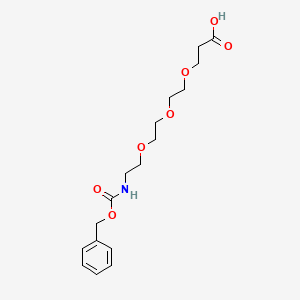

Cbz-NH-PEG3-C2-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO7/c19-16(20)6-8-22-10-12-24-13-11-23-9-7-18-17(21)25-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHUTZVKPJPFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Cbz-NH-PEG3-C2-acid: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Cbz-NH-PEG3-C2-acid, a bifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details its physicochemical properties, provides established experimental protocols for its use, and illustrates its role in modern therapeutic modalities.

Core Chemical Identity and Properties

This compound, systematically named 3-(2-(2-(2-(benzyloxycarbonylamino)ethoxy)ethoxy)ethoxy)propanoic acid, is a versatile heterobifunctional linker. It features a carboxybenzyl (Cbz)-protected amine at one terminus and a carboxylic acid at the other, separated by a triethylene glycol (PEG3) spacer. This structure imparts a unique combination of stability, reactivity, and hydrophilicity, making it an invaluable tool in the synthesis of complex biomolecules.

The Cbz group offers a stable protecting group for the amine functionality, which can be selectively removed under specific conditions, such as catalytic hydrogenolysis or strong acidic cleavage, allowing for subsequent conjugation steps. The terminal carboxylic acid can be readily activated to form a stable amide bond with primary amine groups on therapeutic agents, targeting ligands, or other molecules of interest. The hydrophilic PEG3 spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, can reduce immunogenicity, and provides spatial separation between the conjugated moieties.

Physicochemical and Biological Properties

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source |

| IUPAC Name | 3-(2-(2-(2-(benzyloxycarbonylamino)ethoxy)ethoxy)ethoxy)propanoic acid | - |

| Molecular Formula | C17H25NO7 | [1] |

| Molecular Weight | 355.38 g/mol | [2] |

| CAS Number | 1310327-18-4 | [1][2] |

| SMILES | O=C(OCC1=CC=CC=C1)NCCOCCOCCOCCC(O)=O | [1][2] |

| InChI Key | SBHUTZVKPJPFBD-UHFFFAOYSA-N | [3] |

| Property | Value | Notes |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | Typically ≥98% | [1] |

| Density | ~1.197 g/cm³ | Predicted value[2] |

| Solubility | Soluble in DMSO (100 mg/mL) | [2] |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | [2] |

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a cornerstone in the construction of various bioconjugates.

-

PROTACs (Proteolysis-Targeting Chimeras): This molecule is widely used as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The this compound linker connects the target-binding ligand and the E3 ligase-binding ligand.

-

Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic drug to an antibody, facilitating targeted delivery to cancer cells.[3]

-

Peptide and Peptidomimetic Synthesis: It serves as a building block for creating modified peptides with enhanced properties.[3]

-

Targeted Drug Delivery: The linker can conjugate drugs to targeting moieties like antibodies or small molecules, concentrating the therapeutic effect at the site of disease and minimizing off-target side effects.[3]

-

Nanoparticle Functionalization: Covalent attachment of this compound to nanoparticle surfaces enhances their stability, biocompatibility, and circulation time for applications in drug delivery and medical imaging.[3]

Experimental Protocols

The following are detailed methodologies for the key chemical transformations involving this compound.

Amide Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid moiety of this compound and its subsequent coupling to a primary amine-containing molecule (R-NH2).

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Amine-containing molecule (R-NH2)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Hydroxylamine hydrochloride, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.

-

Activation:

-

Dissolve this compound (1 equivalent) in Activation Buffer.

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes.

-

-

Coupling:

-

Dissolve the amine-containing molecule (R-NH2) (1 to 1.2 equivalents) in Coupling Buffer.

-

Add the R-NH2 solution to the activated linker solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification: Purify the resulting conjugate using appropriate chromatographic techniques, such as reverse-phase HPLC or size-exclusion chromatography.

Cbz Deprotection via Catalytic Hydrogenolysis

This protocol outlines the removal of the Cbz protecting group to yield a free primary amine.

Materials:

-

Cbz-protected conjugate

-

Palladium on carbon (Pd/C), 10% w/w

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolution: Dissolve the Cbz-protected conjugate (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere. Stir the reaction vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine conjugate. Further purification can be performed by chromatography if necessary.

Mandatory Visualizations

The following diagrams illustrate the key workflows and applications of this compound.

References

The Strategic Application of Cbz-NH-PEG3-C2-acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving landscape of therapeutic development, the strategic use of bifunctional molecules has become paramount. Among the critical components enabling these advanced therapies is the linker molecule, which dictates the efficacy, selectivity, and pharmacokinetic properties of the final conjugate. This technical guide provides an in-depth examination of Cbz-NH-PEG3-C2-acid, a versatile heterobifunctional linker, with a primary focus on its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will explore its structural significance, role in bioconjugation, and the impact of its PEGylated nature on drug design. This guide will further provide detailed experimental protocols for the synthesis and evaluation of PROTACs, alongside a quantitative analysis of the influence of linker length on degradation efficacy.

Introduction to this compound: A Multifunctional Linker

This compound is a chemical entity belonging to the class of PEGylated bifunctional linkers. Its structure is characterized by three key components:

-

A carbobenzyloxy (Cbz) protected amine group, which provides a stable, yet removable, protecting group for the terminal amine. This allows for selective reactions at the other end of the molecule.

-

A triethylene glycol (PEG3) spacer, which imparts hydrophilicity, enhances solubility, and provides a defined spatial separation between the conjugated molecules.[1][2]

-

A terminal carboxylic acid , which serves as a reactive handle for conjugation to amine-containing molecules through the formation of a stable amide bond.[1][3]

These features make this compound an invaluable tool in various bioconjugation applications, including peptide synthesis, targeted drug delivery, and the functionalization of nanomaterials.[1] However, its most prominent role in contemporary research is in the construction of PROTACs.

Core Application: A Building Block for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's native protein degradation machinery—the ubiquitin-proteasome system—to selectively eliminate target proteins.[1] A PROTAC consists of two ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5][6] this compound and similar PEG-containing linkers are frequently employed in the synthesis of these molecules.[4][6][7][8][9][10]

The role of the linker is not merely to connect the two ligands; its length and composition are critical determinants of the PROTAC's efficacy.[1] The PEG3 spacer in this compound offers several advantages in this context:

-

Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the overall solubility and cell permeability of the often large and hydrophobic PROTAC molecule.

-

Optimal Ternary Complex Formation: The linker provides the necessary flexibility and spatial orientation for the productive formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This geometric arrangement is crucial for efficient ubiquitination of the target protein.

-

Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of therapeutic molecules.[2]

The PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for a PROTAC synthesized using a linker like this compound is a catalytic process that results in the degradation of the target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data Presentation: The Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. Insufficient linker length may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker can result in unfavorable conformational flexibility. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

The following tables summarize data from studies on PROTACs targeting Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1), demonstrating the profound effect of linker length on degradation potency.

Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths

| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |

|---|---|---|

| 9 | ~50% | >10 |

| 12 | ~75% | ~5 |

| 16 | ~95% | ~1 |

| 19 | ~70% | ~5 |

| 21 | ~60% | >10 |

Table 2: Degradation Potency of TBK1-Targeting PROTACs

| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |

|---|---|---|

| < 12 | No degradation observed | - |

| 21 | 3 | 96% |

| 29 | 292 | 76% |

Data compiled from publicly available research.

These data clearly illustrate that an optimal linker length is crucial for achieving high degradation efficacy. For ERα, a 16-atom linker was found to be optimal, while for TBK1, a 21-atom linker demonstrated the highest potency. This underscores the necessity of a systematic approach to linker design and optimization in PROTAC development.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using a Cbz-NH-PEG-acid linker and for the evaluation of its degradation activity.

General Synthesis of a BTK-Targeting PROTAC

This protocol describes a synthetic route for a PROTAC targeting Bruton's tyrosine kinase (BTK), using a this compound linker and pomalidomide as the E3 ligase ligand.

References

- 1. lifesensors.com [lifesensors.com]

- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to Prepare Samples for Western Blots [hellobio.com]

- 4. benchchem.com [benchchem.com]

- 5. nsjbio.com [nsjbio.com]

- 6. docs.abcam.com [docs.abcam.com]

- 7. content.protocols.io [content.protocols.io]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. portlandpress.com [portlandpress.com]

Cbz-NH-PEG3-C2-acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of Cbz-NH-PEG3-C2-acid, a bifunctional linker commonly utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex bioconjugates.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. These values are critical for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₂₅NO₇ | [1][2] |

| Molecular Weight | 355.387 g/mol | [2] |

| Alternate Molecular Weight | 355.4 g/mol | [1] |

Experimental Protocols

The determination of the molecular formula and weight of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion.

-

Mass Analysis: The ionized sample is guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

-

Formula Determination: The exact mass measurement is used by specialized software to calculate the most probable elemental composition, thus confirming the molecular formula of C₁₇H₂₅NO₇. The monoisotopic mass is then calculated from this formula to provide the precise molecular weight.

Methodology: Elemental Analysis

-

Sample Combustion: A precisely weighed sample of this compound is combusted in a furnace in the presence of excess oxygen.

-

Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂) are separated using chromatographic techniques.

-

Detection: The amount of each gas is quantified using thermal conductivity or infrared detectors.

-

Composition Calculation: The percentage composition of Carbon, Hydrogen, and Nitrogen in the molecule is determined. These percentages are then used to derive the empirical formula, which is subsequently converted to the molecular formula using the molecular weight information obtained from mass spectrometry.

Molecular Structure and Logical Relationships

The structure of this compound incorporates three key functional components: a Cbz-protected amine, a triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. The logical relationship and connectivity of these components are illustrated in the following diagram.

Caption: Functional components of this compound.

References

solubility of Cbz-NH-PEG3-C2-acid in different solvents

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Cbz-NH-PEG3-C2-acid, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. An understanding of its solubility in various solvent systems is critical for its effective use in synthesis, purification, and formulation processes. This document outlines the molecule's structural components, predictable solubility profile, a summary of available quantitative data, and a detailed experimental protocol for solubility determination.

Introduction to this compound

This compound is a heterobifunctional linker molecule featuring a carboxybenzyl (Cbz)-protected amine, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. Its molecular weight is approximately 355.38 g/mol .[1][2] This structure allows for the sequential and controlled conjugation of different molecular entities. The hydrophilic PEG3 spacer is incorporated to enhance the aqueous solubility of the resulting conjugate molecule.[1][3] The terminal carboxylic acid can be activated to react with primary amines, while the Cbz group serves as a stable protecting group for the amine, which can be removed under specific conditions for further modification.[1] Given its integral role in complex molecule synthesis, particularly in the burgeoning field of PROTACs, a thorough understanding of its solubility is paramount for researchers.

Molecular Structure and Predicted Solubility

The solubility of this compound is governed by the interplay of its distinct structural motifs:

-

Cbz (Carbobenzyloxy) Group: This aromatic group is largely nonpolar and hydrophobic, contributing to solubility in organic solvents.

-

PEG3 Spacer: The triethylene glycol chain is highly polar and hydrophilic due to the repeating ether linkages, significantly enhancing solubility in aqueous and polar solvents.[4][5]

-

Terminal Carboxylic Acid: This functional group is polar and can ionize to a carboxylate anion at neutral or basic pH, which dramatically increases aqueous solubility.

-

Amide Linkage: The amide bond is polar and capable of hydrogen bonding.

This combination of hydrophobic and hydrophilic regions gives the molecule an amphiphilic character.[6] Consequently, it exhibits a dual solubility profile, making it soluble in both water and a range of organic solvents, a valuable property for flexible synthesis and formulation strategies.[1]

Quantitative and Qualitative Solubility Data

| Solvent Class | Solvent Example | Solubility | Concentration | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | 100 mg/mL (281.39 mM) | Ultrasonic assistance may be required. DMSO is hygroscopic, which can impact solubility.[2] |

| Dimethylformamide (DMF) | High | Soluble | Often used in peptide synthesis where similar structures are employed.[7] | |

| Aqueous | Water | Moderate | Soluble | Solubility is pH-dependent; expected to increase significantly at pH > 6 as the carboxylic acid deprotonates. The PEG chain enhances water solubility.[1][3] |

| Phosphate-Buffered Saline (PBS) | Moderate | Soluble | Similar to water, solubility is expected to be good at physiological pH (7.4). | |

| Polar Protic | Methanol, Ethanol | High | Soluble | These solvents can engage in hydrogen bonding with the PEG chain and carboxylic acid.[6][8] |

| Nonpolar / Weakly Polar | Hexane, Toluene | Low / Insoluble | Insoluble | The polar PEG chain and carboxylic acid limit solubility in nonpolar media. |

| Dichloromethane (DCM), Chloroform | Moderate | Soluble | Often used for extraction and purification of Cbz-protected compounds. |

Note: The qualitative assessments ("High," "Moderate," "Low") are inferred from the molecule's chemical structure and the known behavior of similar PEGylated and Cbz-protected compounds.

Experimental Protocol for Solubility Determination

This section provides a standardized methodology for determining the solubility of this compound in a solvent of interest. The equilibrium shake-flask method is described, which is a gold standard for solubility assessment.

4.1 Materials and Reagents

-

This compound

-

Solvents of interest (e.g., Water, PBS, DMSO, Ethanol)

-

Calibrated analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Micropipettes

-

Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

4.2 Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a short period to let the excess solid settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

4.3 Data Analysis Calculate the solubility (S) using the following formula:

S (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of a chemical compound like this compound.

Caption: Workflow for determining and optimizing compound solubility.

Conclusion

This compound possesses a favorable dual solubility profile, rendering it soluble in polar organic solvents like DMSO and DMF, as well as in aqueous media, particularly at neutral to alkaline pH. This versatility is a direct result of its amphiphilic chemical structure, which combines a hydrophobic Cbz moiety with a hydrophilic PEG spacer and a polar carboxylic acid group. For applications requiring precise concentration knowledge, the experimental protocol provided herein offers a reliable method for quantitative solubility determination. This understanding is essential for researchers to effectively utilize this linker in the synthesis of next-generation therapeutics.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CbzNH-PEG3-CH2CH2NH2, 863973-20-0 | BroadPharm [broadpharm.com]

- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PEGylation - Wikipedia [en.wikipedia.org]

- 6. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

- 7. peptide.com [peptide.com]

- 8. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Cbz-NH-PEG3-C2-acid: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cbz-NH-PEG3-C2-acid, a bifunctional linker critical in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical properties, supplier information, and its application in bioconjugation and drug discovery, with a focus on the synthesis of PROTACs.

Core Compound Information

This compound , with the CAS number 1310327-18-4 , is a polyethylene glycol (PEG)-based linker molecule.[1][2][3][4][5] Its structure features a terminal carboxylic acid and a carboxybenzyl (Cbz)-protected amine, connected by a three-unit PEG spacer. This configuration allows for the sequential or orthogonal conjugation of two different molecular entities, making it a valuable tool in the construction of complex bioconjugates.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1310327-18-4 | [1][2][3][4][5] |

| Molecular Formula | C17H25NO7 | [3][5] |

| Molecular Weight | 355.38 g/mol | [3][4] |

| Appearance | Viscous Liquid | [3][4] |

| Purity | ≥95% - ≥98% (Varies by supplier) | [2][3][5] |

| Storage Conditions | -20°C, protected from light and moisture | [2][5] |

Supplier Information

A variety of chemical suppliers offer this compound. Researchers should inquire with the suppliers for the most current pricing, availability, and purity specifications.

Selected Suppliers:

-

BroadPharm

-

MedChemExpress

-

AxisPharm

-

Biopharma PEG

-

Chem-Impex

-

PurePEG

-

Benchchem

Role in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a linker to connect the target protein ligand and the E3 ligase ligand. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

The bifunctional nature of this compound allows for a strategic synthetic approach. The terminal carboxylic acid can be coupled with an amine-containing molecule, while the Cbz-protected amine can be deprotected to reveal a primary amine for subsequent conjugation.

Experimental Protocols and Methodologies

While specific reaction conditions will vary depending on the substrates, the following sections provide detailed, representative protocols for the key chemical transformations involving this compound.

Amide Bond Formation via Carboxylic Acid Activation

The terminal carboxylic acid of this compound can be coupled with a primary or secondary amine of a target molecule (e.g., an E3 ligase ligand or a target protein binder) using standard peptide coupling reagents.

Objective: To form a stable amide bond between this compound and an amine-containing molecule.

Materials:

-

This compound

-

Amine-containing substrate

-

Coupling reagent (e.g., HATU, EDC with HOBt)

-

Anhydrous, aprotic solvent (e.g., DMF, DCM)

-

Tertiary amine base (e.g., DIPEA)

-

Reagents for work-up and purification (e.g., saturated aqueous NaHCO3, brine, anhydrous Na2SO4, silica gel for chromatography)

Procedure (Representative):

-

Dissolve this compound (1.0 eq) and the amine-containing substrate (1.0-1.2 eq) in anhydrous DMF.

-

Add a tertiary amine base such as DIPEA (2.0-3.0 eq) to the solution.

-

In a separate vial, dissolve the coupling reagent, for example, HATU (1.1 eq), in a minimal amount of anhydrous DMF.

-

Add the coupling reagent solution to the reaction mixture dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide conjugate.

Cbz Group Deprotection

The Cbz protecting group is typically removed by catalytic hydrogenolysis to yield a free amine, which can then be used for further conjugation.

Objective: To deprotect the Cbz-protected amine to reveal a primary amine.

Materials:

-

Cbz-protected conjugate

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

-

Hydrogen source (e.g., H2 gas balloon or a hydrogenation apparatus)

-

Inert filtering aid (e.g., Celite)

Procedure (Representative):

-

Dissolve the Cbz-protected conjugate in a suitable solvent such as methanol.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.

-

Evacuate the reaction flask and backfill with hydrogen gas (this process should be repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine product. This product may be used in the next step without further purification.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

PROTAC Synthesis Workflow

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC Mechanism of Action

Caption: The catalytic mechanism of action for a PROTAC, leading to target protein degradation.

This guide serves as a foundational resource for researchers utilizing this compound in their synthetic and drug discovery endeavors. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant safety data sheets (SDS) for all reagents and perform a thorough risk assessment before commencing any experimental work.

References

The Strategic Role of the Carbobenzyloxy (Cbz) Protecting Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug delivery, the precise control of chemical reactions is paramount. Protecting groups are fundamental tools that enable this control, and among them, the Carbobenzyloxy (Cbz or Z) group holds a significant position.[1] This technical guide provides a comprehensive exploration of the function of the Cbz protecting group when incorporated into Polyethylene Glycol (PEG) linkers. While traditionally known for its robustness in peptide synthesis, the Cbz group offers unique functionalities within PEG linkers, particularly in applications requiring stable amine protection and subsequent controlled deprotection or specific analytical workflows.[2][3] This guide will delve into the core functions of the Cbz group in this context, present quantitative data, detail experimental protocols, and provide visual representations of key processes.

Core Functions of the Cbz Protecting Group in PEG Linkers

The primary role of the Cbz group in PEG linkers is the protection of amine functionalities.[4] This protection is crucial during the synthesis of the linker itself and in subsequent conjugation reactions where the amine's nucleophilicity would otherwise lead to undesirable side reactions.[1] The Cbz group forms a stable carbamate linkage with the amine, which is resistant to a range of chemical conditions.[2]

Key Advantages of Cbz Protection in PEG Linkers:

-

Stability: The Cbz group is notably stable under both acidic and basic conditions, providing a robust shield for the amine during multi-step synthetic processes.[3][5] This stability is a key advantage over other protecting groups like Boc (tert-Butoxycarbonyl), which is acid-labile.[2]

-

Orthogonality: The deprotection of the Cbz group is typically achieved through catalytic hydrogenolysis, a mild and neutral process.[3] This provides orthogonality with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, allowing for selective deprotection strategies in complex molecules.[2]

-

Facilitating Purification: The introduction of the aromatic Cbz group can increase the crystallinity and hydrophobicity of the PEG linker, which can aid in its purification by chromatography or crystallization.[5]

-

Enabling Specific Bioanalytical Strategies: As will be detailed, the Cbz group can be strategically incorporated into a PEG linker to facilitate the characterization of PEGylated proteins.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Cbz-protected PEG linkers and the stability of the Cbz group.

Table 1: Stability of Cbz Protecting Group under Various Conditions

| Condition | Reagent/Environment | Stability of Cbz Group | Reference |

| Acidic | Trifluoroacetic Acid (TFA) | Generally Stable | [2] |

| HBr in Acetic Acid | Cleaved | [5] | |

| Concentrated HCl | Can be cleaved under harsh conditions | [6] | |

| Basic | Piperidine (20% in DMF) | Stable | [3] |

| NaOH (aqueous) | Generally Stable | [5] | |

| Hydrogenolysis | H₂, Pd/C | Cleaved | [3] |

| Physiological | pH 7.4 | Stable | [7] |

Table 2: Transglutaminase-Mediated Conjugation Efficiency using a Cbz-Protected PEG Linker

| Protein | PEG Linker | Conjugation Site | Conjugation Efficiency (%) | Reference |

| Interferon α-2b | cbzQGRGG{cys(PEG(5K))} | K164 | >99 | [8] |

| Interferon α-2b | cbzQGEGG{cys(PEG(5K))} | K164 | 96 | [8] |

| Interleukin-2 | cbzQGRGG{cys(PEG(0.5K))} | K31 | 74 | [8] |

Experimental Protocols

General Protocol for Solid-Phase Synthesis of a Cbz-Protected Peptide-PEG Linker

This protocol describes a general approach for the synthesis of a peptide-PEG linker with an N-terminal Cbz protecting group using solid-phase peptide synthesis (SPPS).

-

Resin Preparation: Start with a suitable resin for peptide synthesis (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling reagent cocktail (e.g., HBTU/HOBt or HATU in the presence of a base like DIEA).

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

-

Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.

-

Cbz-Amino Acid Coupling: For the final N-terminal amino acid, use a Cbz-protected amino acid (e.g., Cbz-Gln-OH) for the coupling step.

-

PEGylation: After the peptide sequence is assembled, the PEG moiety can be introduced. If the peptide sequence contains a unique functional group for PEGylation (e.g., a cysteine residue), a maleimide-functionalized PEG can be reacted with the resin-bound peptide.

-

Cleavage and Deprotection: Cleave the Cbz-protected peptide-PEG linker from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water). The Cbz group will remain intact under these conditions.

-

Purification: Purify the crude linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final Cbz-protected peptide-PEG linker using mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.

Protocol for Transglutaminase-Mediated Protein PEGylation using a Cbz-Protected Linker

This protocol is adapted from a study on the PEGylation of Interferon α-2b (IFN) using a Cbz-protected glutamine-containing PEG linker.[8]

-

Reagent Preparation:

-

Prepare a stock solution of the protein (e.g., IFN) at 10 µM in 100 mM MOPS buffer, pH 7.5.

-

Prepare a stock solution of the Cbz-protected PEG linker (e.g., cbzQGRGG-PEG) at 1 mM in the same buffer.

-

Prepare a stock solution of microbial transglutaminase (mTG) at 10 µM in the same buffer.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the protein, linker, and mTG in a 1:20:1 molar ratio (protein:linker:mTG).

-

Incubate the reaction mixture at 37°C for 6 hours.

-

Continue the incubation at room temperature overnight.

-

-

Analysis of Conjugation:

-

Analyze the crude reaction mixture by LC-MS to determine the extent of PEGylation and the molecular weight of the conjugate.

-

Protocol for Cbz Deprotection by Catalytic Hydrogenolysis

This is a general protocol for the removal of the Cbz group from a PEGylated peptide or linker.

-

Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 5-10 mol% relative to the substrate).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere, either by using a hydrogen-filled balloon or a dedicated hydrogenation apparatus.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or monitoring CO₂ evolution).

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed by chromatography if necessary.

Visualizing the Role of the Cbz Group in PEG Linkers

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involving the Cbz protecting group in PEG linkers.

General scheme of Cbz protection of an amine and its deprotection via hydrogenolysis.

Generalized workflow for the solid-phase synthesis of a Cbz-protected peptide-PEG linker.

Experimental workflow for transglutaminase-mediated PEGylation and subsequent analytical characterization.

Conclusion

The Carbobenzyloxy (Cbz) protecting group serves as a versatile and robust tool in the design and application of PEG linkers. Its stability across a range of pH conditions and its orthogonal deprotection via hydrogenolysis make it a valuable component in the synthesis of complex bioconjugates.[3][5] While its primary function is the steadfast protection of amine groups, the strategic inclusion of the Cbz group can also enable innovative analytical methodologies for the characterization of PEGylated proteins, as demonstrated in the case of transglutaminase-mediated conjugation.[8] For researchers and drug development professionals, a thorough understanding of the properties and protocols associated with the Cbz group is essential for leveraging its full potential in the development of next-generation biotherapeutics and drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. benchchem.com [benchchem.com]

- 4. scholar.unair.ac.id [scholar.unair.ac.id]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. tdcommons.org [tdcommons.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of the PEG3 Spacer in Bifunctional Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and application of the triethylene glycol (PEG3) spacer in the design and function of bifunctional linkers. Bifunctional linkers are critical components in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), connecting a targeting moiety to an effector molecule. The choice of the spacer element within these linkers is paramount, as it significantly influences the overall properties and efficacy of the final conjugate. The PEG3 spacer, with its distinct physicochemical properties, offers a balance of hydrophilicity, flexibility, and length that is advantageous in many bioconjugation applications.

Core Properties of the PEG3 Spacer

The PEG3 spacer is a short, discrete polyethylene glycol chain consisting of three ethylene glycol units. This structure imparts several beneficial properties:

-

Enhanced Hydrophilicity: The ether oxygens in the PEG chain increase the water solubility of the linker and, consequently, the entire bifunctional molecule.[1][2] This is particularly crucial when working with hydrophobic drugs or ligands, as it can prevent aggregation and improve bioavailability.[3][4]

-

Biocompatibility and Low Immunogenicity: PEG is well-known for its non-toxic and non-immunogenic nature, which is essential for therapeutic applications.[5]

-

Flexibility: The PEG3 spacer provides rotational freedom, allowing the conjugated molecules to adopt optimal orientations for binding to their respective targets.[6] This is especially important in PROTACs, where the formation of a stable ternary complex is required.

-

Defined Length: As a discrete chemical entity, the PEG3 spacer has a defined length, which allows for precise control over the distance between the two conjugated moieties. This can be critical for optimizing biological activity.[7]

The Role of the PEG3 Spacer in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker in a PROTAC plays a crucial role in bringing the target protein and the E3 ligase into proximity.

The PEG3 spacer influences the properties of a PROTAC in several ways:

-

Solubility and Cell Permeability: The hydrophilic nature of the PEG3 spacer can improve the solubility of the PROTAC, which can, in turn, affect its cell permeability and oral absorption.[1]

-

Ternary Complex Formation: The length and flexibility of the linker are critical for the efficient formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG3 spacer provides a specific length that can be optimal for certain target-E3 ligase pairs.

-

Degradation Efficiency: The linker length directly impacts the degradation efficiency of the PROTAC. By using PEGs of different lengths, including PEG3, the spatial orientation of the recruited E3 ligase relative to the target protein can be modulated to optimize ubiquitination and subsequent degradation.[3]

The Role of the PEG3 Spacer in ADCs

ADCs are targeted therapies that deliver a potent cytotoxic drug to cancer cells via a monoclonal antibody. The linker connects the antibody to the cytotoxic payload.

In the context of ADCs, the PEG3 spacer offers several advantages:

-

Improved Pharmacokinetics: The hydrophilicity of the PEG3 spacer can help to mitigate the hydrophobicity of the cytotoxic drug, leading to improved pharmacokinetics of the ADC.[8]

-

Enhanced Stability: By increasing the solubility of the ADC, the PEG3 spacer can help to prevent aggregation, thus enhancing the stability of the conjugate.[8]

-

Modulation of Drug Release: While the primary mechanism of drug release is often determined by the cleavable or non-cleavable nature of the linker's terminal functional groups, the properties of the spacer can influence the accessibility of these groups to enzymes or the intracellular environment.

Quantitative Data Summary

The choice of spacer length can have a significant impact on the biological activity of a bifunctional molecule. The following tables summarize comparative data from studies evaluating linkers with varying PEG lengths.

| Compound | Spacer Length | IC50 (nM) | Reference |

| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 | [9] |

| natGa-NOTA-PEGn-RM26 | PEG3 | 3.9 ± 0.3 | [9] |

| natGa-NOTA-PEGn-RM26 | PEG4 | 5.4 ± 0.4 | [9] |

| natGa-NOTA-PEGn-RM26 | PEG6 | 5.8 ± 0.3 | [9] |

Table 1: In Vitro Binding Affinity of natGa-NOTA-PEGn-RM26 Analogs. This table shows the effect of mini-PEG spacer length on the binding affinity (IC50) of a bombesin antagonist analog.

| Compound | Tumor Type | Tumor Uptake (%ID/g at 2h p.i.) | Reference |

| 68Ga-NOTA-PEG3-RM26 | PC-3 (prostate cancer) | 4.6 ± 0.6 | [9] |

| 68Ga-NOTA-PEG3-RM26 | BT-474 (breast cancer) | 2.8 ± 0.4 | [9] |

Table 2: In Vivo Tumor Uptake of 68Ga-NOTA-PEG3-RM26. This table presents the tumor uptake of the PEG3-containing radiotracer in different xenograft models.

Experimental Protocols

Synthesis of a Bifunctional Linker Containing a PEG3 Spacer

The following is a representative protocol for the synthesis of a heterobifunctional linker containing a PEG3 spacer, an azide, and a protected alkyne. This type of linker is suitable for click chemistry applications.

Materials:

-

Azido-PEG3-NHS ester

-

TES-protected propargylamine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the azido-PEG3-NHS ester (1 equivalent) in anhydrous DMF.

-

Add TES-protected propargylamine (1.1 equivalents) to the solution.

-

Add DIPEA (2 equivalents) to the reaction mixture and stir at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired bifunctional linker.

Evaluation of a PROTAC Containing a PEG3 Linker

The following protocol outlines a general method for assessing the in vitro efficacy of a PROTAC.

Cell Culture and Treatment:

-

Culture the target cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for the desired time points (e.g., 24, 48, 72 hours).

Western Blot Analysis for Protein Degradation:

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

-

Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Cell Viability Assay:

-

After the treatment period, assess cell viability using a commercially available assay such as MTT or CellTiter-Glo.

-

Measure the absorbance or luminescence according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Caption: General structure of a bifunctional molecule with a PEG3 spacer.

Caption: A simplified experimental workflow for bifunctional molecules.

Caption: PROTAC mechanism highlighting ternary complex formation.

References

- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 2. precisepeg.com [precisepeg.com]

- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. precisepeg.com [precisepeg.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin. [publications-affiliated.scilifelab.se]

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule is composed of three key components: a "warhead" ligand that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects these two moieties.[2][3] Upon entering a cell, the PROTAC forms a ternary complex with the POI and an E3 ubiquitin ligase.[] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[]

While the warhead and E3 ligase ligand determine the target specificity, the linker is far more than a simple tether. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5] An optimally designed linker facilitates the formation of a stable and productive ternary complex, a prerequisite for efficient ubiquitination and subsequent degradation.[5] This guide provides a comprehensive technical overview of PROTAC linkers, including their components, design principles, and the experimental protocols necessary for their evaluation.

Core Components of a PROTAC Molecule

A PROTAC's architecture is a testament to rational drug design, with each component playing a crucial role in its mechanism of action.

-

Warhead (POI Ligand): This component is responsible for binding to the target protein intended for degradation. The choice of warhead is dictated by the specific disease-related protein being targeted.

-

E3 Ligase Ligand: This moiety recruits an E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade. Commonly recruited E3 ligases include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[5]

-

Linker: The linker physically connects the warhead and the E3 ligase ligand. Its properties are paramount in ensuring the proper orientation and proximity of the POI and E3 ligase within the ternary complex.

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly classified based on their chemical structure and flexibility. The most prevalent types include polyethylene glycol (PEG) and alkyl chains.[5]

-

PEG and Alkyl Chains: These are the most common linker motifs due to their synthetic accessibility, flexibility, and the ease with which their length and composition can be modified.[][5] PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule.[2]

-

Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints.[1][2] This rigidity can reduce the entropic penalty of ternary complex formation, potentially leading to increased potency and selectivity.[6]

-

"Clickable" Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and modular synthesis of PROTACs.[][] The resulting triazole ring is metabolically stable and provides a degree of rigidity.[2][]

Quantitative Impact of Linker Properties on PROTAC Efficacy

The optimization of linker length and composition is a critical step in PROTAC development. The following table summarizes quantitative data from the literature, illustrating the impact of linker modifications on degradation efficiency, as measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| BRD4 | CRBN | PEG | 10 | >1000 | <20 |

| BRD4 | CRBN | PEG | 13 | 150 | 85 |

| BRD4 | CRBN | PEG | 16 | 25 | >95 |

| BRD4 | CRBN | PEG | 19 | 200 | 80 |

| TBK1 | VHL | Alkyl/Ether | 7 | >1000 | <10 |

| TBK1 | VHL | Alkyl/Ether | 12 | 500 | 70 |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 |

| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 |

| IDO1 | CRBN | Rigid Heterocycle | Short | >10000 | 0 |

| IDO1 | CRBN | Rigid Heterocycle | Long | 4.5 | 63 |

Note: This table is a compilation of representative data from multiple sources and is intended for illustrative purposes. Direct comparison between different PROTAC systems should be made with caution due to variations in experimental conditions.[5][8]

Experimental Protocols

1. PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the synthesis of a PROTAC using "click chemistry."

Materials:

-

Warhead functionalized with a terminal alkyne

-

E3 ligase ligand functionalized with an azide

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent)

-

Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))

Procedure:

-

Dissolve the alkyne-functionalized warhead and the azide-functionalized E3 ligase ligand in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of copper(II) sulfate in water.

-

Add the sodium ascorbate solution to the reaction mixture containing the warhead and E3 ligase ligand.

-

Add the copper(II) sulfate solution to the reaction mixture. The addition of a copper-stabilizing ligand like TBTA is recommended to improve reaction efficiency.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by an appropriate analytical technique, such as LC-MS.

-

Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper catalyst.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

2. Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol describes the evaluation of PROTAC efficacy by measuring the reduction in the levels of the target protein in cultured cells.

Materials:

-

Cultured cells expressing the target protein

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific for the target protein

-

Primary antibody for a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Denature the proteins by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation for each PROTAC concentration and determine the DC50 and Dmax values.

-

3. Biophysical Analysis of Ternary Complex Formation by Surface Plasmon Resonance (SPR)

This protocol provides a method for characterizing the formation of the POI-PROTAC-E3 ligase ternary complex.[9][10]

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified POI

-

Purified E3 ligase complex

-

PROTAC of interest

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS)

Procedure:

-

Immobilization: Immobilize either the POI or the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

-

Binary Interaction Analysis (Optional):

-

To determine the binding affinity of the PROTAC for the immobilized protein, inject a series of concentrations of the PROTAC over the sensor surface and measure the binding response.

-

To determine the binding affinity of the PROTAC for the non-immobilized protein, pre-incubate the PROTAC with the non-immobilized protein and inject the mixture over a surface with the other protein immobilized.

-

-

Ternary Complex Formation Analysis:

-

Inject the non-immobilized protein (the one not on the chip) over the sensor surface in the absence of the PROTAC to establish a baseline.

-

In separate injections, inject the non-immobilized protein pre-incubated with a range of concentrations of the PROTAC.

-

An increase in the binding response in the presence of the PROTAC indicates the formation of a ternary complex.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

-

The cooperativity of ternary complex formation can be calculated by comparing the binding affinity of the second protein in the presence and absence of the PROTAC.

-

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. precisepeg.com [precisepeg.com]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Antibody-Drug Conjugate Linkers

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a sophisticated class of targeted cancer therapeutics, engineered to deliver potent cytotoxic agents directly to malignant cells while minimizing exposure to healthy tissues.[1] This precision is achieved by combining the specificity of a monoclonal antibody (mAb) with the cell-killing power of a small-molecule payload.[2][3] At the heart of this tripartite structure lies the linker, a critical chemical bridge that dictates the stability, efficacy, and overall safety profile of the ADC.[3][4] This guide provides a detailed examination of the fundamental principles governing ADC linker technology.

The Pivotal Role of the Linker

The linker is far more than a simple connector; it is a key determinant of an ADC's therapeutic index.[5] An ideal linker must perform a delicate balancing act: it must be sufficiently stable to prevent premature release of the cytotoxic payload during systemic circulation, thereby avoiding off-target toxicity, while also enabling efficient and rapid cleavage to release the payload once the ADC has reached its intended target.[3][4][6] The chemical properties of the linker, including its hydrophilicity, also influence critical attributes of the ADC, such as aggregation, immunogenicity, and pharmacokinetic properties.[7][8]

Classification of ADC Linkers

ADC linkers are broadly categorized into two main types based on their payload release mechanism: cleavable and non-cleavable.[][10][11] The choice between these strategies is fundamental and depends on the payload's mechanism of action and the desired therapeutic outcome.[1][6]

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream but are labile under specific conditions prevalent in the tumor microenvironment or within the target cancer cell.[10][12][13] This "triggered release" is the most common strategy, as many payloads are only active in their unmodified form.[1] More than 80% of clinically approved ADCs utilize cleavable linkers.[4] There are three primary mechanisms for cleavage:

-

Enzyme-Sensitive Cleavage: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[6][10] Upon internalization of the ADC and trafficking to the lysosome, these proteases cleave the peptide bond, releasing the payload.[8] Commonly used dipeptide sequences include valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[8][13] Tetrapeptide linkers, like Gly-Gly-Phe-Gly (GGFG), are also used and can offer greater stability in the bloodstream.[8][14]

-

pH-Sensitive (Acid-Cleavable) Cleavage: This strategy leverages the pH difference between the bloodstream (pH ~7.4) and the acidic intracellular compartments of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[7][14] Linkers containing acid-labile groups, such as hydrazones, undergo hydrolysis in these low-pH environments to release the drug.[7][13] While this approach saw early clinical success with drugs like Mylotarg, hydrazone linkers can suffer from relative instability in circulation, potentially leading to premature drug release and off-target toxicity.[4][7][]

-

Glutathione-Sensitive (Reducible) Cleavage: These linkers utilize the significant concentration gradient of glutathione (GSH) between the extracellular space and the intracellular environment. The intracellular concentration of GSH is approximately 1000-fold higher than in the plasma. This high concentration of the reducing agent facilitates the cleavage of disulfide bonds within the linker, releasing the payload into the cytoplasm.[13]

Non-Cleavable Linkers

In contrast to their cleavable counterparts, non-cleavable linkers do not contain a specific chemical trigger for payload release.[4] Instead, they rely on the complete proteolytic degradation of the antibody component of the ADC within the lysosome.[10][13] After internalization, the entire ADC is degraded, resulting in the release of the payload still attached to the linker and a single amino acid residue (typically lysine or cysteine) from the antibody.[4][6] A key requirement for this strategy is that this payload-linker-amino acid complex must retain its cytotoxic activity.[4][6]

Non-cleavable linkers, such as the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) used in Kadcyla®, generally exhibit higher plasma stability and a reduced risk of off-target toxicity.[4][5][13] This enhanced stability, however, may limit the "bystander effect," where the released payload diffuses out of the target cell to kill neighboring antigen-negative cancer cells.[13]

Data Summary: Linker Characteristics and Approved ADCs

Quantitative data is crucial for comparing the performance and characteristics of different linker technologies. The following tables summarize the properties of major linker types and provide examples of their use in clinically approved ADCs.

Table 1: Comparison of Major ADC Linker Types

| Linker Type | Cleavage Mechanism | Advantages | Disadvantages | Representative Linker Chemistry |

| Cleavable | ||||

| Enzyme-Sensitive | Cleavage by lysosomal proteases (e.g., Cathepsin B) | High plasma stability, efficient intracellular release | Requires internalization and lysosomal trafficking | Val-Cit, Val-Ala, Gly-Gly-Phe-Gly |

| pH-Sensitive | Hydrolysis in acidic environments (endosomes/lysosomes) | Utilizes physiological trigger | Potential for instability in circulation, premature release | Hydrazone, Carbonate |

| Reducible | Reduction by high intracellular glutathione levels | Rapid cytoplasmic release | Potential for off-target cleavage | Disulfide Bonds |

| Non-Cleavable | Proteolytic degradation of the antibody | High plasma stability, reduced off-target toxicity, wider therapeutic window[2] | Requires ADC internalization and lysosomal degradation; payload metabolite must remain active; limited bystander effect[13] | Thioether (e.g., SMCC) |

Table 2: Examples of Linker Technologies in Approved ADCs

| ADC Name (Brand Name) | Target Antigen | Linker Type | Linker Chemistry | Payload |

| Brentuximab vedotin (Adcetris®) | CD30 | Enzyme-Cleavable | Val-Cit | MMAE |

| Trastuzumab emtansine (Kadcyla®) | HER2 | Non-Cleavable | Thioether (SMCC) | DM1 |

| Gemtuzumab ozogamicin (Mylotarg®) | CD33 | pH-Sensitive | Hydrazone | Calicheamicin |

| Inotuzumab ozogamicin (Besponsa®) | CD22 | pH-Sensitive | Hydrazone | Calicheamicin |

| Polatuzumab vedotin (Polivy®) | CD79b | Enzyme-Cleavable | Val-Cit | MMAE |

| Enfortumab vedotin (Padcev®) | Nectin-4 | Enzyme-Cleavable | Val-Cit | MMAE |

| Trastuzumab deruxtecan (Enhertu®) | HER2 | Enzyme-Cleavable | Gly-Gly-Phe-Gly | DXd (Deruxtecan) |

| Sacituzumab govitecan (Trodelvy®) | Trop-2 | pH-Sensitive | Carbonate (hydrolyzable) | SN-38 |

Key Experimental Protocols

The evaluation of an ADC's linker is a critical component of its preclinical development. Standardized protocols are essential for assessing stability and the efficiency of payload release.

Protocol: In Vitro ADC Plasma Stability Assay

Objective: To determine the stability of the ADC linker and the rate of premature payload release in a biologically relevant matrix.

Methodology:

-

Incubation: The ADC is incubated in plasma (human, rat, or mouse) at 37°C. Control samples are incubated in phosphate-buffered saline (PBS).

-

Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

-

Sample Processing: The reaction is quenched, and the plasma proteins are precipitated (e.g., with acetonitrile). Samples are centrifuged to separate the supernatant.

-

Analysis: The supernatant, containing the released payload, is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The amount of released payload is quantified against a standard curve.

-

Data Interpretation: The percentage of released drug over time is calculated to determine the linker's stability and half-life in plasma.

Protocol: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To measure the average number of drug molecules conjugated to each antibody, a critical quality attribute of an ADC.

Methodology (Hydrophobic Interaction Chromatography - HIC):

-

Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a typically hydrophobic payload to an antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8) will have different retention times on a HIC column.

-

Sample Preparation: The ADC sample is prepared in a high-salt mobile phase to promote hydrophobic interactions with the column stationary phase.

-

Chromatography: The sample is injected onto a HIC column (e.g., Butyl-NPR). A reverse salt gradient (e.g., from high to low ammonium sulfate concentration) is used for elution.

-

Detection: The eluting species are monitored by UV absorbance at 280 nm.

-

Data Analysis: The resulting chromatogram shows distinct peaks corresponding to different drug-loaded species. The peak area for each species is integrated. The average DAR is calculated by taking the weighted average of the DAR value for each peak, normalized to the total peak area.

Visualizing ADC Principles and Workflows

Diagrams are essential for conceptualizing the complex biological and chemical processes involved in ADC function and development.

References

- 1. purepeg.com [purepeg.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. abzena.com [abzena.com]

- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. purepeg.com [purepeg.com]

- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 12. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 14. iphasebiosci.com [iphasebiosci.com]

A Comprehensive Technical Guide to the Safety and Handling of Cbz-NH-PEG3-C2-acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safe handling, storage, and disposal of Cbz-NH-PEG3-C2-acid, a polyethylene glycol (PEG)-based PROTAC linker used in the synthesis of proteolysis-targeting chimeras. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from product data sheets and the SDS of the closely related compound, Amino-PEG3-C2-acid, to establish a robust safety protocol.

Compound Identification and Properties

This compound is a bifunctional linker featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. The hydrophilic PEG3 spacer enhances solubility, a valuable property in bioconjugation and drug development.

Table 1: Physicochemical and Storage Data for this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 1310327-18-4 | [1][2] |

| Molecular Formula | C17H25NO7 | [1][2] |

| Molecular Weight | 355.38 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or solid/viscous liquid | [2] |

| Purity | Typically ≥98% | [1] |

| Storage (Pure Form) | -20°C for up to 3 years | [2][3] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [2] |

| Solubility | Soluble in DMSO (up to 100 mg/mL) | [2] |

| Hygroscopicity | PEG compounds are generally hygroscopic and should be protected from moisture. | [4] |

Hazard Identification and Precautionary Measures

As no specific toxicological data for this compound is publicly available, the hazard assessment is based on the GHS classification of the structurally similar compound, Amino-PEG3-C2-acid (CAS 784105-33-5).[5] Researchers should handle this compound with the assumption that it presents similar hazards.

Table 2: GHS Hazard Classification (Based on Analogue)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Source: Safety Data Sheet for Amino-PEG3-C2-acid.[5]

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound.

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[5]

-

Skin and Body Protection: A lab coat is required. Ensure skin is not exposed.

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, gas, mist, or vapors.[5]

Experimental Protocols: Safe Handling and Use

Adherence to a strict protocol is essential to minimize risk. The following workflow outlines the key stages of handling this compound in a research setting.

Caption: Safe Handling Workflow for this compound

Receiving and Storage

Upon receipt, inspect the container for damage. The compound should be stored in a tightly sealed container in a dry, well-ventilated place at -20°C for long-term stability.[2][3]

Preparation for Use